Cupric dichromate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

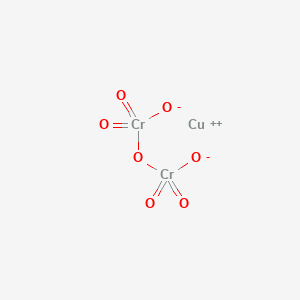

Cupric dichromate is a useful research compound. Its molecular formula is Cr2CuO7 and its molecular weight is 279.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Cupric dichromate, also known as copper(II) dichromate, is an inorganic compound with the formula CuCr2O7. It has garnered attention in various fields due to its biological activities, particularly its mutagenic and toxic properties. This article reviews the biological activity of this compound, highlighting its mutagenicity, cytotoxicity, and interactions with biological systems.

This compound is characterized by its bright orange-red color and is primarily used in industrial applications such as pigments, wood preservatives, and in the manufacture of other chromium compounds. The compound consists of copper in the +2 oxidation state and dichromate ions (Cr2O72−), which can undergo reduction to chromium(III) under certain conditions.

Mutagenicity

Research Findings:

- A study conducted using the Ames test indicated that copper(II) chromate complexes exhibited lower mutagenic activity compared to potassium dichromate and sodium chromate. This suggests that while this compound can induce mutations, its potency may be reduced when complexed with certain ligands like 2,2'-bipyridyl and 1,10-phenanthroline .

- Another investigation into the mutagenic effects of chromium compounds found that exposure to chromium(VI) species, including this compound, leads to significant genetic damage in various organisms, reinforcing the need for caution when handling these compounds due to their potential carcinogenicity .

Cytotoxicity

Toxicological Studies:

- Toxicity studies on sodium dichromate (a related compound) have shown that exposure can lead to severe gastrointestinal damage, including ulceration and hyperplasia in animal models. Similar effects are anticipated with this compound due to its chemical similarity and the presence of hexavalent chromium .

- In vitro studies have demonstrated that copper complexes exhibit significant cytotoxic effects against various cell lines. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death .

Interaction with Biological Systems

Mechanisms of Action:

- This compound interacts with cellular components through redox reactions, leading to oxidative stress. This oxidative stress is primarily due to the generation of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids .

- The interaction of cupric ions with biomolecules can disrupt cellular homeostasis. For instance, copper ions can interfere with iron metabolism and affect the function of metalloenzymes involved in critical biological processes .

Case Studies

Case Study 1: Environmental Impact

In a study assessing the toxicity of water contaminated with chromium compounds, including this compound, researchers used Caenorhabditis elegans as a model organism. The findings indicated significant lethality and developmental defects in exposed populations, highlighting the environmental risks associated with chromium contamination .

Case Study 2: Occupational Exposure

A cohort study examining workers exposed to chromium compounds found an increased incidence of lung cancer among those handling this compound. The study concluded that prolonged exposure to this compound poses serious health risks due to its carcinogenic potential .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Environmental Applications

1.1 Pollution Control

Cupric dichromate has been studied for its effectiveness in controlling environmental pollutants. Research indicates that copper dichromate complexes can exhibit lower mutagenic activity compared to other chromium compounds, making them potentially safer alternatives for use in environmental applications . Furthermore, copper chromite catalysts derived from this compound are utilized in the removal of organic pollutants from wastewater, showcasing their role in environmental remediation efforts .

1.2 Soil Remediation

In soil science, this compound is used to assess the mobility of heavy metals and other contaminants in soil matrices. Studies have demonstrated that its presence can influence the leaching behavior of various ions, including arsenate and dichromate ions, which is crucial for understanding soil contamination dynamics .

Catalytic Applications

2.1 Catalysts for Organic Reactions

this compound serves as a catalyst in several organic reactions, particularly in the oxidation processes of alcohols to aldehydes or ketones. Its catalytic activity has been linked to its ability to facilitate electron transfer reactions effectively . The compound's utility extends to the production of fine chemicals and pharmaceuticals, where it aids in selective oxidation reactions.

2.2 Hydrogenation Processes

Research has highlighted the role of this compound in hydrogenation reactions, particularly in the production of high-value chemicals from biomass feedstocks . The catalyst's efficiency is attributed to its unique electronic properties and surface characteristics, which enhance reaction rates and selectivity.

Material Science Applications

3.1 Photographic Processes

Historically, this compound has been employed in photographic processes, particularly in creating color prints through a method known as dichromated colloid printing. This technique relies on the light-sensitive properties of this compound to produce images with high resolution and detail .

3.2 Wood Treatment

In wood preservation and treatment, this compound is used for its ability to enhance the durability and aesthetic appeal of wood products. It acts as a fungicide and insecticide while also imparting a rich color to the wood .

Case Studies

Propriétés

IUPAC Name |

copper;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.Cu.7O/q;;+2;;;;;;2*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKQUSLYXMWMQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2CuO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13675-47-3 |

Source

|

| Record name | Copper dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013675473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.